molecular formula C20H18N2O4 B2751263 Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate CAS No. 1358411-48-9

Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate

Cat. No.: B2751263
CAS No.: 1358411-48-9
M. Wt: 350.374
InChI Key: PLPIHQLTIWSXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involves reactions with a range of primary amines, leading to compounds with potent cytotoxicity against various cancer cell lines. This research highlights the potential of related quinoline derivatives in cancer treatment, where specific derivatives showed significant efficacy in vivo against mouse models of colon cancer at low doses (Deady et al., 2003).

Preparation of Cyclic and Bicyclic β-Amino Acids Derivatives

The transformation of methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate into cyclic and bicyclic β-amino acids derivatives demonstrates the versatility of quinoline derivatives in synthesizing complex organic molecules. These derivatives serve as precursors for the preparation of compounds like β-proline and nipecotic acid, showcasing the role of quinoline derivatives in organic synthesis and drug design (Tishkov et al., 2002).

Antimicrobial and Antituberculosis Agents

Quinoline derivatives have been explored for their antimicrobial properties, with some showing potent activity against Mycobacterium tuberculosis. The synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives evaluated for antituberculosis activity underscores the potential of quinoline derivatives in developing new antimicrobial agents. These compounds exhibit significant potency, selectivity, and low cytotoxicity, making them promising leads for further development (Jaso et al., 2005).

Biophysical Studies of Novel Compounds

Research on triazole-coumarin and quinoline compounds, including their synthesis and interaction with proteins like bovine serum albumin and human serum albumin, demonstrates the importance of quinoline derivatives in biophysical studies. Such research aids in understanding the binding mechanisms and potential therapeutic applications of these compounds (Paul et al., 2019).

Biotransformation and Detoxification

The ability of environmental and pathogenic bacteria to transform and detoxify quinoline derivatives, such as the Pseudomonas aeruginosa toxin 2-Heptyl-4-hydroxyquinoline N-oxide, highlights the ecological and biological significance of these compounds. This research provides insight into the metabolic interactions within microbial communities and the potential for bioremediation strategies (Thierbach et al., 2017).

Properties

IUPAC Name

methyl 4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13-7-9-14(10-8-13)21-19(23)12-26-18-11-17(20(24)25-2)22-16-6-4-3-5-15(16)18/h3-11H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPIHQLTIWSXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.